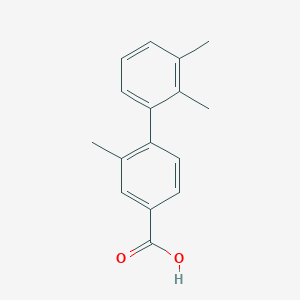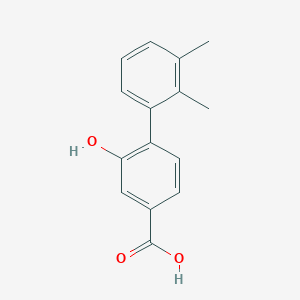
4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, or 4-(2,3-dimethylphenyl)salicylic acid (DMPSA), is a phenolic acid derivative with a wide range of applications in the scientific research and industrial fields. It is a white crystalline powder, soluble in hot water, ethanol and other organic solvents. DMPSA is widely used as a reagent in chemical synthesis and as a raw material for the production of other chemicals. Its unique properties make it an attractive choice for a variety of laboratory experiments, including biochemical and physiological studies.
科学的研究の応用
4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including drugs, dyes, and other organic compounds. It is also used as a catalyst in the polymerization of vinyl acetate and other monomers. Additionally, 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% is used as a reagent in the synthesis of other phenolic acids, such as gallic acid, cinnamic acid, and vanillic acid.
作用機序
The mechanism of action of 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that the phenolic hydroxyl group of 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% is responsible for its biological activity. This group has been shown to interact with various biomolecules, including proteins, enzymes, and nucleic acids. Additionally, 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% may also interact with cell membranes, which could explain its ability to modulate various biochemical and physiological processes.
Biochemical and Physiological Effects
4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% can modulate the expression of certain genes and proteins involved in cell growth and differentiation. Additionally, 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments is its high solubility in organic solvents. This makes it suitable for a variety of applications, including synthesis, catalysis, and purification. Additionally, 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% is relatively inexpensive and is widely available. However, one of the main limitations of using 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
Future research on 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in the pharmaceutical and biomedical fields. Additionally, further research should be conducted to identify new synthetic methods for the production of 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95%. Finally, further studies should be conducted to determine the safety and efficacy of 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% for use in clinical trials.
合成法
4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% can be synthesized by a variety of methods, with the most common being a two-step process. The first step involves the reaction of 2,3-dimethylphenol and acetic anhydride in the presence of a base such as pyridine. This reaction produces the desired product, 4-(2,3-dimethylphenyl)-2-acetoxybenzoic acid. The second step of the synthesis involves the hydrolysis of the acetoxybenzoic acid, which yields 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95%.
特性
IUPAC Name |
4-(2,3-dimethylphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-9-4-3-5-12(10(9)2)11-6-7-13(15(17)18)14(16)8-11/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKMYDYRIPQQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688933 |
Source


|
| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-52-5 |
Source


|
| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














